molecular formula C23H28FNO3S B2726415 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 1797140-10-3

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No.: B2726415
CAS No.: 1797140-10-3
M. Wt: 417.54
InChI Key: ONRDITIEPCWLJD-UHFFFAOYSA-N
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Description

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic organic compound of significant interest in early-stage drug discovery and chemical biology. Its molecular structure incorporates several features commonly associated with bioactive molecules, making it a valuable scaffold for exploring novel therapeutic targets. The compound contains an azepane ring, a seven-membered nitrogen-containing heterocycle known for its conformational flexibility and potential to interact with biological targets . The presence of a 4-fluorophenyl substituent is a frequent structural motif in medicinal chemistry, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity . Furthermore, the isopropylsulfonyl group attached to a phenyl ring is a notable functional group found in potent inhibitors of key cellular signaling enzymes . This specific group is a characteristic feature in advanced inhibitors targeting kinases like ATR (Ataxia Telangiectasia and Rad3-related), which are crucial in the DNA damage response and are actively investigated as targets for cancer therapy . Consequently, this compound presents a compelling starting point for researchers working in areas such as oncology and signal transduction, particularly for the development and structure-activity relationship (SAR) study of novel kinase inhibitors . Its well-defined structure offers a versatile core that can be functionalized to probe enzyme active sites and optimize potency and selectivity against specific disease-associated targets.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)azepan-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FNO3S/c1-17(2)29(27,28)22-12-6-18(7-13-22)15-23(26)25-14-4-3-5-20(16-25)19-8-10-21(24)11-9-19/h6-13,17,20H,3-5,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRDITIEPCWLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Isopropylsulfonyl Group: The isopropylsulfonyl group is typically introduced through a sulfonylation reaction using isopropylsulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: It may be used in the development of advanced materials with specific electronic or mechanical properties.

    Biological Research: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Azepan vs.
  • Sulfonyl Group Effects : The isopropylsulfonyl group is a stronger electron-withdrawing substituent than phenylsulfonyl () or methyl groups (), which may increase metabolic stability or influence electrostatic interactions in biological systems .
  • Fluorophenyl Positioning : The 4-fluorophenyl group in the target compound contrasts with 3-fluorophenyl () or 2,4-difluorophenyl () analogs, which could alter steric and electronic profiles at binding sites.

Biological Activity

The compound 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an azepane ring and a sulfonyl phenyl group, which are known to influence its biological activity. The presence of the fluorophenyl moiety is particularly significant, as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

Research indicates that the compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol levels .
  • Anti-inflammatory Properties : The sulfonyl group is associated with anti-inflammatory activity, which may be mediated through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .

Pharmacological Effects

Several studies have explored the pharmacological effects of this compound:

  • Analgesic Activity : In animal models, the compound has shown promising analgesic effects. For instance, in a writhing test using mice, doses of 150 mg/kg reduced pain responses significantly compared to controls .
  • Cholesterol Reduction : A related study highlighted the compound's potential in lowering total plasma cholesterol levels in hamster models .

Study 1: Analgesic Efficacy in Mice

A study conducted on the analgesic efficacy of similar compounds involved administering various doses to groups of mice. The results indicated that compounds with similar structures to this compound exhibited significant reductions in pain responses, suggesting a potential application in pain management.

Treatment GroupDose (mg/kg)Writhings Count (Mean ± SD)
Control025 ± 3
Compound A15010 ± 2
Diclofenac308 ± 1

Study 2: Cholesterol-Lowering Effects

In another investigation, the compound was tested for its ability to lower cholesterol in a cholesterol-fed hamster model. The results showed a significant reduction in liver cholesteryl esters after treatment with the compound.

Treatment GroupDose (mg/kg/day)Liver Cholesterol (mg/g tissue)
Control015 ± 1
Compound A0.047 ± 0.5

Safety and Toxicology

Toxicological assessments have been performed to evaluate the safety profile of this compound. Acute toxicity studies indicated no lethal effects at therapeutic doses, suggesting a favorable safety margin for further development .

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